4-Heptylaniline
Description
Historical Context and Evolution of Research on 4-Heptylaniline and its Derivatives
Early research involving this compound and its derivatives was significantly driven by the field of liquid crystals. Scientists discovered that Schiff base derivatives incorporating this compound, such as 4-n-heptyloxybenzylidene-4-n-heptylaniline (7O.7), exhibited interesting liquid crystalline properties. aps.orgpharmint.net These compounds, with their rod-like molecular structures, were found to form various mesophases, which are intermediate states of matter between conventional liquids and solid crystals.
A notable area of investigation has been the study of phase transitions in these liquid crystal derivatives. For instance, detailed X-ray scattering studies on 4-n-heptyloxybenzylidene-4-n-heptylaniline revealed modulated crystalline-B phases. aps.org Further research using techniques like AC calorimetry on related compounds, such as butyloxybenzylidene heptylaniline (4O.7), provided insights into the critical behavior at the nematic-to-smectic-A phase transition. journaldephysique.orgaps.org These fundamental studies were crucial in understanding the relationship between molecular structure and the physical properties of liquid crystals.
The evolution of research has seen the application of this compound derivatives extend beyond basic liquid crystal studies. For example, N-n-heptylaniline has been investigated as an extractant in the liquid-liquid extraction of metal ions like zinc(II) from acidic media. biomedres.us This demonstrates the versatility of this compound derivatives in other areas of chemistry, such as separation science.
Academic Significance of Substituted Anilines in Contemporary Chemical Science
Substituted anilines, the broader class of compounds to which this compound belongs, are of immense academic and industrial importance. wisdomlib.orgbohrium.com They serve as crucial starting materials and intermediates in the synthesis of a wide array of organic molecules. wisdomlib.org The functional groups attached to the aniline (B41778) core significantly influence the chemical reactivity and properties of the resulting compounds.
In modern chemical science, the synthesis of substituted anilines is a major focus. researchgate.net Researchers continuously seek more efficient and selective methods for their preparation. nih.gov For instance, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming the carbon-nitrogen bonds essential for creating aniline derivatives. researchgate.net Another innovative approach involves the use of a gold-palladium alloy nanoparticle catalyst for the synthesis of N-substituted anilines from cyclohexanones and amines. rsc.org
The applications of substituted anilines are diverse and impactful. They are fundamental building blocks in the production of:
Pharmaceuticals: Many drug molecules contain the substituted aniline motif. researchgate.net For example, they are used in the synthesis of anticonvulsant compounds and ethanediamide derivatives with potential biological activities. ontosight.ainih.gov
Agrochemicals: The development of new pesticides and herbicides often relies on the chemical versatility of substituted anilines. researchgate.netontosight.ai
Polymers and Materials Science: Substituted anilines are used in the production of high-performance polymers and advanced materials. researchgate.net Their derivatives are also key components in the creation of liquid crystal displays (LCDs) and other optoelectronic devices. novapublishers.com
Dyes and Pigments: The synthesis of many azo dyes and other colorants begins with substituted anilines. wisdomlib.org
The ongoing research into substituted anilines, including this compound, continues to fuel discoveries in medicinal chemistry, materials science, and synthetic organic chemistry. researchgate.netnih.gov
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 37529-27-4 |
| Molecular Formula | C13H21N |
| Molecular Weight | 191.31 g/mol |
| Appearance | Light orange liquid |
| Boiling Point | Not specified |
| Refractive Index | Not specified |
| Density | Not specified |
Data sourced from multiple references. scbt.comchemdad.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-heptylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEWZYZRLNNWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190970 | |
| Record name | p-Heptylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37529-27-4 | |
| Record name | p-Heptylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Heptylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Heptylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Heptylaniline and Its Analogues
Strategies for Carbon-Nitrogen Bond Formation in Heptylaniline Synthesis
The construction of the carbon-nitrogen (C-N) bond is a fundamental transformation in the synthesis of anilines. Modern organic synthesis has seen a shift from classical methods, which often require harsh conditions, towards more sophisticated catalytic approaches that offer greater efficiency and functional group tolerance. wikipedia.org
Catalytic Approaches in Aniline (B41778) Functionalization
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This reaction facilitates the formation of C-N bonds by coupling aryl halides or triflates with amines. The versatility of this method allows for the synthesis of a wide array of substituted anilines, including those with long alkyl chains like 4-heptylaniline. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. acs.org
| Component | Role | Examples | Reference |
|---|---|---|---|
| Palladium Precursor | The source of the active palladium(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ | beilstein-journals.org |
| Ligand | Stabilizes the palladium catalyst, influences reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are common. | Xantphos, BINAP, DPPF, BrettPhos, RuPhos | wikipedia.orgacs.orgbeilstein-journals.org |
| Base | Activates the amine and facilitates the catalytic cycle. | Cs₂CO₃, K₂CO₃, KOtBu | beilstein-journals.orglibretexts.org |
| Solvent | Provides the medium for the reaction. | Toluene, Dioxane, THF | wikipedia.orgbeilstein-journals.orglibretexts.org |
Copper-catalyzed amination reactions have also emerged as a valuable alternative, often providing complementary reactivity to palladium systems. organic-chemistry.orgrsc.org These methods can be particularly useful for the amination of aryl halides with ammonia (B1221849) or its equivalents, offering a direct route to primary anilines. organic-chemistry.orgrsc.org For instance, CuI nanoparticles have been shown to catalyze the selective synthesis of anilines from aryl halides in aqueous ammonia, obviating the need for organic solvents and ligands. organic-chemistry.org
Another significant strategy is reductive amination. This one-pot reaction involves the condensation of a carbonyl compound with an amine, followed by in-situ reduction of the resulting imine. For the synthesis of N-alkylanilines, this can involve reacting an aniline with an aldehyde or ketone. arkat-usa.orgnih.gov A particularly atom-economical approach is the tandem reductive amination of nitroarenes with aldehydes, where the nitro group is first reduced to an amine, which then reacts with the aldehyde to form the secondary amine. nih.govrsc.orgrsc.org
Novel Reaction Conditions and Reagents for Aryl Amination
Recent research has focused on developing novel reagents and reaction conditions to further improve the efficiency and scope of aryl amination. The use of specialized ligands in palladium catalysis has enabled the coupling of a wider range of substrates under milder conditions. wikipedia.orgacs.org For example, the development of sterically hindered biarylphosphine ligands has been instrumental in the successful amination of less reactive aryl chlorides. wikipedia.org
Furthermore, innovative aminating agents have been introduced. For instance, 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) has been reported as a highly reactive reagent for the amination of nitroarenes through vicarious nucleophilic substitution of hydrogen. organic-chemistry.orgacs.org This method provides a means to introduce amino groups into electron-deficient aromatic rings under mild conditions.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. gctlc.orgchemrxiv.org
Solvent-Free and Aqueous Medium Synthesis
A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free reaction conditions have been developed for various transformations, including the synthesis of aniline derivatives. scilit.comrsc.org Mechanosynthesis, using techniques like ball-milling, offers a solvent-free alternative for conducting organic reactions. acs.orgacs.org For example, the synthesis of polysubstituted 1,2-dihydroquinolines from anilines has been achieved under solvent-free ball-milling conditions. acs.orgacs.org
The use of water as a reaction medium is another key aspect of green synthesis. acs.org Copper-catalyzed aminations in aqueous ammonia are a prime example of this approach. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Microwave-assisted synthesis in aqueous media has also been shown to accelerate reactions and simplify product isolation, as demonstrated in the synthesis of N-aryl azacycloalkanes from anilines. acs.org
| Approach | Description | Example Reaction | Reference |
|---|---|---|---|
| Solvent-Free | Reactions are conducted without a solvent, often using mechanochemistry (ball-milling) or thermal conditions. | Friedel-Crafts reaction of anilines with aldehydes using a Brönsted acidic ionic liquid catalyst. | scilit.comrsc.org |
| Aqueous Medium | Water is used as the solvent, reducing the reliance on volatile organic compounds. | CuI-nanoparticle catalyzed synthesis of anilines from aryl halides in aqueous ammonia. | organic-chemistry.org |
| Microwave-Assisted | Microwave irradiation is used to accelerate reaction rates, often in conjunction with greener solvents. | Synthesis of N-aryl azacycloalkanes from anilines and alkyl dihalides in aqueous potassium carbonate. | acs.org |
| Visible Light Induced | Using visible light as an energy source, often under solvent- and catalyst-free conditions. | N-formylation of anilines using formic acid under visible light. | tandfonline.com |
Energy-Efficient Synthetic Routes
Energy efficiency is another core principle of green chemistry. gctlc.org This can be achieved through the use of highly active catalysts that allow for lower reaction temperatures and shorter reaction times. Microwave-assisted synthesis, for example, can significantly reduce reaction times compared to conventional heating. acs.org The use of ultrasound has also been shown to accelerate acylation reactions of aryl amines, leading to high yields in a matter of minutes at room temperature. tandfonline.com Furthermore, developing catalytic systems that operate under ambient or near-ambient conditions contributes to energy conservation.
Role of this compound as an Advanced Organic Building Block
This compound is a valuable organic building block, a term used to describe functionalized molecules that serve as foundational components in the modular synthesis of more complex structures. sigmaaldrich.comalfa-chemistry.com Its utility stems from the presence of two key functional features: the reactive aniline moiety and the long, lipophilic heptyl chain.
The aniline group can be readily transformed into a variety of other functional groups or used in coupling reactions to construct larger molecular architectures. For instance, it is a key component in the synthesis of Schiff bases, which are precursors to liquid crystals. researchgate.netresearchgate.net The heptyl group, on the other hand, imparts specific physical properties, such as increased solubility in nonpolar media and the ability to influence the mesomorphic properties of liquid crystals. researchgate.net The synthesis of N-(4-n-alkyloxy salicylidene)4′-n-alkylanilines and their copper complexes, where this compound is one of the alkylanilines used, highlights its role in creating metallomesogens with specific thermal and optical properties. researchgate.net
The combination of a reactive functional group and a property-modifying alkyl chain makes this compound a versatile intermediate for creating a diverse range of target molecules with tailored characteristics for applications in materials science and medicinal chemistry. sigmaaldrich.com
Utilization in Combinatorial Synthesis and Compound Library Design
This compound serves as a valuable building block in the field of combinatorial chemistry, a discipline focused on the rapid synthesis of large numbers of distinct but structurally related molecules, known as compound libraries. pharmatutor.org The fundamental principle is to systematically combine a set of starting materials (building blocks) in all possible combinations to generate a diverse collection of final products. pharmatutor.org These libraries are then screened in high-throughput assays to identify molecules with desired biological activity or material properties. pharmatutor.org The structural characteristics of this compound—specifically, its primary amine group attached to a substituted aromatic ring—make it an ideal scaffold or building block for generating chemical diversity.
A prominent application of amine-containing building blocks like this compound is in isocyanide-based multicomponent reactions (IMCRs), most notably the Ugi four-component reaction (U-4CC). organic-chemistry.org First reported by Ivar Ugi in 1959, this one-pot reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-aminoacyl amide derivative. wikipedia.org The reaction is highly efficient and atom-economical, proceeding through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the stable bis-amide product. organic-chemistry.orgwikipedia.org
By using this compound as the constant amine component, chemists can generate a vast library of compounds by simply varying the other three components. The long heptyl chain provides significant lipophilicity, a property that can be systematically studied across the library, while the aromatic amine core allows for the introduction of diverse functionalities through the other reactants. This strategy is crucial for creating libraries aimed at lead generation and optimization in drug discovery, as it allows for the exploration of a wide chemical space around a core scaffold. srmist.edu.in
The table below illustrates a hypothetical combinatorial library generated using the Ugi reaction with this compound as the fixed amine component.
| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide Component | Resulting Product Scaffold |
| This compound | Formaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(4-heptylphenyl)-N-(tert-butylcarbamoylmethyl)acetamide |
| This compound | Benzaldehyde | Propionic Acid | Cyclohexyl isocyanide | N-(cyclohexylcarbamoyl(phenyl)methyl)-N-(4-heptylphenyl)propionamide |
| This compound | Acetone | Benzoic Acid | Benzyl isocyanide | N-(benzylcarbamoyl(propan-2-yl))-N-(4-heptylphenyl)benzamide |
| This compound | Cyclohexanone | Formic Acid | Ethyl isocyanide | N-(1-(ethylcarbamoyl)cyclohexyl)-N-(4-heptylphenyl)formamide |
Precursor Chemistry for Complex Molecular Architectures
Beyond its role in combinatorial libraries, this compound is a key precursor for the synthesis of discrete, complex molecular architectures with specific functional properties. Its utility stems from the reactivity of the aniline moiety, which can be readily transformed into a variety of functional groups and used in powerful bond-forming reactions.
A significant application is in the synthesis of liquid crystals and metallomesogens. For instance, this compound is used to synthesize bidentate Schiff base ligands through condensation with substituted salicylaldehydes, such as 4-n-alkyloxy salicylaldehyde. researchgate.net These Schiff bases, like N(4-n-alkyloxy salicylidene)-4′-n-heptylaniline, can then be coordinated with metal ions, such as copper(II), to form metallomesogens. researchgate.net These complexes exhibit liquid crystalline properties (mesomorphism) over a broad thermal range, demonstrating how the molecular shape conferred by the this compound precursor influences the macroscopic material properties. researchgate.net
The synthesis of such a Schiff base ligand is detailed below:
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|
Furthermore, this compound is an ideal substrate for modern cross-coupling reactions that are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. acs.orgnih.gov
Buchwald-Hartwig Amination: As a primary aromatic amine, this compound can be coupled with a wide range of aryl halides or triflates using a palladium catalyst. wikipedia.org This reaction forms a new carbon-nitrogen bond and is one of the most powerful methods for synthesizing complex tri-substituted amines and N-aryl carbazoles. This allows the heptyl-substituted phenyl ring to be incorporated into larger, more complex aromatic systems.
Suzuki-Miyaura Coupling: While this compound itself is not a direct partner in the standard Suzuki reaction, it can be readily converted into a suitable precursor. For example, diazotization followed by a Sandmeyer-type reaction can transform the amino group into a halide (e.g., 4-bromo-1-heptylbenzene). Alternatively, it can be converted to a boronic acid derivative. These derivatives can then participate in palladium-catalyzed Suzuki cross-coupling reactions with other aryl or vinyl boronic acids (or halides), enabling the construction of substituted biaryl and styrene (B11656) frameworks. wikipedia.orgsciforum.net These frameworks are common structural motifs in many functional organic materials and biologically active compounds. mdpi.com The ability to use this compound as a starting point for these powerful C-C bond-forming reactions highlights its role as a versatile precursor for intricate molecular designs.
Elucidation of Reaction Mechanisms and Chemical Dynamics
Mechanistic Investigations of Synthetic Transformations Involving 4-Heptylaniline
The reactivity of this compound is largely dictated by the interplay between the electron-donating amino group and the hydrophobic heptyl chain attached to the aromatic ring. These features influence the pathways of both electrophilic and nucleophilic reactions.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com In this two-step process, an electrophile attacks the electron-rich aromatic ring, leading to the formation of a carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.org This is typically the slow, rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com Subsequently, a proton is removed from the carbon atom that was attacked, restoring aromaticity and resulting in a substituted product. masterorganicchemistry.comwikipedia.org
For this compound, the amino group (-NH2) is a strong activating group, meaning it increases the rate of electrophilic substitution compared to benzene. wikipedia.org This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the positive charge of the arenium ion intermediate. wikipedia.org This electron-donating effect is concentrated at the ortho (positions 2 and 6) and para (position 4) carbons relative to the amino group, making these sites the preferred locations for electrophilic attack. wikipedia.org Given that the para position is already occupied by the heptyl group, electrophilic substitution on this compound is expected to predominantly yield ortho-substituted products.
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile. wikipedia.orgmasterorganicchemistry.com
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) using a Lewis acid catalyst like iron or aluminum trihalide. wikipedia.orgmasterorganicchemistry.com
Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.org
Friedel-Crafts Alkylation and Acylation: The addition of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a strong Lewis acid catalyst such as aluminum trichloride. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Addition and Substitution Reactions
While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. wikipedia.org For this compound itself, direct SNAr is unlikely due to the electron-donating nature of the amino group.
However, the amino group of this compound can act as a nucleophile in various reactions. For instance, it can undergo nucleophilic addition to carbonyl compounds or participate in substitution reactions where it displaces a leaving group. The reaction of amines with chlorothionoformates, for example, has been studied kinetically and is proposed to proceed through a zwitterionic tetrahedral addition intermediate, with its formation being the rate-determining step. nih.gov
The heptyl group, being a bulky alkyl chain, can introduce steric hindrance that may affect the rate and accessibility of the nucleophilic nitrogen atom. This is a trade-off between the increased lipophilicity imparted by the heptyl chain and potential reductions in reaction yields compared to smaller substituents.
Catalytic Reaction Mechanisms Mediated by this compound Derivatives
Derivatives of this compound can be designed to act as ligands in metal-catalyzed reactions, influencing the efficiency and selectivity of these processes. google.comreddit.com The design of such ligands is a key aspect of modern catalysis, aiming to control the steric and electronic environment around a metal center. reddit.comdurham.ac.ukgoogle.com
Homogeneous and Heterogeneous Catalysis Studies
Catalysis can be broadly categorized as either homogeneous, where the catalyst and reactants are in the same phase, or heterogeneous, where they are in different phases. chemguide.co.uklibretexts.org
Homogeneous Catalysis: In this mode, derivatives of this compound can be part of a soluble metal complex that catalyzes reactions in solution. google.com The properties of the ligand, such as its electron-donating ability and steric bulk, can be fine-tuned to optimize the catalytic cycle. google.com For example, in cross-coupling reactions, ligands play a crucial role in stabilizing the metal center and facilitating key steps like oxidative addition and reductive elimination. reddit.com
Heterogeneous Catalysis: Here, a catalyst containing a this compound-derived component might be immobilized on a solid support. chemguide.co.uksavemyexams.com This offers advantages in terms of catalyst separation and recycling. savemyexams.com For instance, zeolites and other solid materials can serve as supports for metal catalysts used in the synthesis of various organic compounds. chem960.comrsc.org The interaction between the reactants and the catalyst surface is a key feature of heterogeneous catalysis, often involving adsorption of the reactants onto active sites. savemyexams.com
Ligand Design and Metal-Catalyzed Processes
The design of ligands based on molecules like this compound is a sophisticated process that leverages structure-activity relationships to achieve desired catalytic outcomes. gardp.orgnih.govnih.gov The electronic properties of the aniline (B41778) moiety and the steric influence of the heptyl group can be systematically modified.
In metal-catalyzed reactions, ligands influence several aspects of the catalytic cycle:
Reactivity: They can modulate the reactivity of the metal, making it more or less susceptible to oxidative addition or more prone to reductive elimination. reddit.comrsc.org
Selectivity: Chiral ligands, for instance, can be used to induce enantioselectivity in asymmetric catalysis, leading to the preferential formation of one enantiomer of a chiral product. mdpi.comnih.gov
The table below provides a hypothetical overview of how modifications to a this compound-based ligand might influence a generic metal-catalyzed cross-coupling reaction.
| Ligand Modification | Potential Effect on Oxidative Addition | Potential Effect on Reductive Elimination | Expected Impact on Overall Reaction Rate |
| Increased electron density on the aniline ring | Faster | Slower | May increase or decrease depending on the rate-determining step |
| Introduction of bulky substituents near the coordinating atom | Slower | Faster | May decrease due to steric hindrance |
| Use of a bidentate ligand design | May stabilize the catalytic intermediate | May alter the geometry and rate of elimination | Can enhance stability and overall efficiency |
Kinetic Studies and Reaction Rate Determinations
Kinetic studies are essential for elucidating reaction mechanisms. nih.gov By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature), it is possible to determine the rate law for a reaction, which provides insight into the composition of the transition state of the rate-determining step.
For reactions involving this compound, kinetic investigations can help to:
Distinguish between different mechanistic pathways: For example, by analyzing the effect of nucleophile concentration on the reaction rate, one can differentiate between SN1 and SN2 type mechanisms. libretexts.org
Quantify the effect of substituents: The impact of the heptyl group on reaction rates can be quantified and compared to other alkyl anilines.
Determine activation parameters: By studying the temperature dependence of the reaction rate, activation parameters such as the activation energy (Ea) can be calculated, providing further details about the energy profile of the reaction.
A study on the aminolysis of chlorothionoformates found that the reactions followed pseudo-first-order kinetics under an excess of the amine. nih.gov The linearity of plots of the observed rate constant (k_obsd) against the free amine concentration at a constant pH indicated that the reaction rate is directly proportional to the amine concentration. nih.gov
The table below illustrates hypothetical kinetic data for a substitution reaction involving an aniline derivative.
| [Aniline Derivative] (M) | [Electrophile] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This data would suggest that the reaction is first order with respect to both the aniline derivative and the electrophile, consistent with an SN2-like mechanism.
Advanced Spectroscopic Characterization and Analytical Techniques
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the molecular structure of 4-heptylaniline.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. chemicalbook.comthermofisher.com The FTIR spectrum of this compound provides a unique molecular fingerprint, confirming the presence of the aniline (B41778) moiety and the heptyl chain.
The analysis of the spectrum is typically divided into distinct regions. libretexts.org The region from 4000 to 2500 cm⁻¹ is characterized by stretching vibrations of N-H, C-H, and O-H bonds. libretexts.org For this compound, the primary amine (-NH₂) group is expected to show two distinct, medium-intensity bands between 3500 and 3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations, a characteristic feature of primary anilines. researchgate.netacs.org The aliphatic C-H stretching vibrations of the heptyl group appear as strong absorptions in the 3000-2850 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are typically observed as weaker bands between 3100 and 3000 cm⁻¹. libretexts.org
The double bond region (2000 to 1500 cm⁻¹) reveals absorptions from C=C bonds. libretexts.org The aromatic ring of this compound will produce characteristic C=C in-ring stretching vibrations, typically appearing as medium to strong peaks around 1600 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org The N-H bending (scissoring) vibration of the primary amine is also found in this region, usually near 1600 cm⁻¹.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak |
| 3000 - 2850 | C-H Stretch | Heptyl Chain (-CH₃, -CH₂) | Strong |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |
| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Ring | Medium-Strong |
| 1470 - 1450 | C-H Bend (Scissoring) | -CH₂- | Medium |
| 1370 - 1350 | C-H Bend (Rock) | -CH₃ | Medium |
| 1320 - 1250 | C-N Stretch | Aryl Amine | Medium-Strong |
| 900 - 675 | C-H Bend ("oop") | Aromatic Ring | Strong |
This table is based on established correlation charts for infrared spectroscopy. libretexts.orglibretexts.orglibretexts.org
Raman Spectroscopy for Phase Transition Analysis
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. This technique has proven valuable in analyzing the phase transitions of liquid crystals derived from this compound, such as N-(4-n-pentyloxybenzylidene)-4'-heptylaniline.
In such studies, temperature-dependent Raman spectroscopy is employed to monitor changes in the molecular structure and intermolecular interactions as the material transitions between different phases (e.g., crystal to smectic). The analysis focuses on specific Raman "marker bands." For the heptylaniline moiety, these include the C-H in-plane bending modes and C-C stretching modes of the phenyl ring. Changes in the peak position, width, and relative intensity of these bands can signify shifts in charge density, molecular orientation, and vibrational freedom associated with a phase transition. For instance, a small transfer of charge density from the aromatic core to the alkyl chain region can cause shifts in the wavenumber of C-H bending modes at a phase transition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Characterization
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amine protons, and the protons of the heptyl chain. The aromatic protons of the para-substituted ring typically appear as two doublets in the range of δ 6.5-7.5 ppm. oregonstate.edu The protons on the amine group (-NH₂) will appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The aliphatic protons of the heptyl group will show a series of multiplets between δ 0.8 and 2.6 ppm. The terminal methyl (-CH₃) group will be the most upfield signal, appearing as a triplet, while the benzylic methylene (B1212753) (-CH₂-) group attached to the ring will be the most downfield of the aliphatic signals, appearing as a triplet around δ 2.5 ppm. oregonstate.edu
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. libretexts.org It is particularly useful for identifying the carbon skeleton. The spectrum of this compound would show distinct signals for the aromatic carbons and the seven carbons of the alkyl chain. The aromatic carbons typically resonate between δ 110 and 150 ppm. The carbon attached to the nitrogen (C1) will be significantly deshielded, while the carbon bearing the heptyl group (C4) will also be distinct. The seven aliphatic carbons will appear in the upfield region of the spectrum (δ 10-40 ppm). libretexts.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (see structure) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | - | ~145 |
| 2, 6 (Aromatic CH) | ~7.0 (d) | ~129 |
| 3, 5 (Aromatic CH) | ~6.6 (d) | ~115 |
| 4 | - | ~130 |
| NH₂ | variable (broad s) | - |
| a (Heptyl CH₂) | ~2.5 (t) | ~35 |
| b (Heptyl CH₂) | ~1.6 (quint) | ~32 |
| c (Heptyl CH₂) | ~1.3 (m) | ~29 |
| d (Heptyl CH₂) | ~1.3 (m) | ~29 |
| e (Heptyl CH₂) | ~1.3 (m) | ~32 |
| f (Heptyl CH₂) | ~1.3 (m) | ~23 |
| g (Heptyl CH₃) | ~0.9 (t) | ~14 |
Predicted values based on analogous structures and standard chemical shift tables. chemicalbook.comoregonstate.eduresearchgate.netacs.org The structure for atom numbering is provided below.
Note: An illustrative image placeholder is used here. In a final document, a proper chemical structure diagram would be inserted.Two-Dimensional NMR Techniques for Complex Structures
Two-dimensional (2D) NMR experiments provide correlations between nuclei, which is essential for unambiguous signal assignment, especially in complex molecules. tubitak.gov.tr
Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically on adjacent carbons. tubitak.gov.tr For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons. For example, the aromatic protons at positions 2 and 3 would show a correlation. In the heptyl chain, the benzylic protons (a) would show a cross-peak to the protons at position (b), which in turn would correlate with (c), and so on, allowing for a complete assignment of the aliphatic chain.
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. tubitak.gov.tr An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the assigned proton signals to their corresponding carbon signals from the ¹³C NMR spectrum. This is invaluable for confirming the assignments made from the 1D spectra.
Deuterium (B1214612) Spin Relaxation Studies
Deuterium (²H) NMR spin relaxation studies are a sophisticated technique used to investigate molecular dynamics. While not typically applied to simple this compound, these studies are crucial for understanding the behavior of more complex systems containing this moiety, such as in liquid crystals. Research on specifically deuterated analogues of N-(4-n-pentyloxybenzylidene)-4'-heptylaniline has provided profound insights into the motional behavior of the molecule in different liquid crystalline phases (nematic, smectic A, C, B, and G). researchgate.netacs.org
By measuring the Zeeman and quadrupolar spin-lattice relaxation times of deuterium nuclei placed at specific sites (e.g., on the aniline ring), researchers can determine spectral densities of motion. acs.orgmobt3ath.com These studies have revealed that in ordered smectic phases, the fast rotation of the molecule about its long axis is strongly hindered, becoming a libration motion. mobt3ath.com The data helps to model molecular reorientation and director fluctuations, providing a detailed picture of the biased and restricted motions that govern the properties of these advanced materials. researchgate.netmobt3ath.com
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is instrumental in identifying unknown compounds, quantifying known compounds, and elucidating molecular structure. For this compound, MS is typically coupled with a chromatographic separation method to analyze the compound in complex mixtures. nih.govagnopharma.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile compounds like this compound. asiapharmaceutics.info In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of a GC column. libretexts.org The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are detected. researchgate.net
For aniline and its derivatives, GC-MS provides both retention time data for initial identification and a mass spectrum that serves as a molecular fingerprint. epa.govd-nb.info The standard ionization method is electron ionization (EI), which generates a molecular ion (M+) and a series of characteristic fragment ions. The fragmentation pattern provides structural information that confirms the identity of the analyte. nih.gov The molecular ion of this compound would be observed at an m/z corresponding to its molecular weight (191.32 g/mol ). Key fragmentation would likely involve the loss of alkyl fragments from the heptyl chain and cleavage at the C-N bond.
While specific fragmentation data for this compound is not widely published, analysis of similar anilines by GC-MS is a standard procedure. d-nb.info For unfamiliar samples, GC-MS is highly recommended for absolute analyte identification. epa.gov
Table 1: Predicted GC-MS Parameters for this compound Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., coated with SE-54 or similar) | epa.gov |
| Injection Mode | Splitless | chromforum.org |
| Inlet Temperature | 230-280 °C | chromforum.orglcms.cz |
| Carrier Gas | Helium or Hydrogen | libretexts.orgepa.gov |
| Oven Program | Temperature gradient, e.g., starting at 70°C, ramping to 280°C | d-nb.info |
| Ionization Mode | Electron Ionization (EI) at 70 eV | lcms.cz |
| MS Detection | Full scan or Selected Ion Monitoring (SIM) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique ideal for analyzing compounds that are not sufficiently volatile for GC, or for direct analysis of liquid samples with minimal preparation. agnopharma.commeasurlabs.com LC-MS combines the powerful separation capabilities of HPLC with the detection power of mass spectrometry. lcms.cz For aromatic amines, LC-MS is frequently used for trace-level detection in complex matrices like environmental or biological samples. d-nb.infonih.gov
Common ionization sources for LC-MS analysis of aniline derivatives include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which are "soft" ionization techniques that typically produce a protonated molecular ion [M+H]+ with minimal fragmentation. agnopharma.com For this compound (C13H21N, Mol. Wt. 191.32), the primary ion observed in positive ESI mode would be at an m/z of 192.17. uni.lu
Tandem mass spectrometry (MS/MS or MS2) significantly enhances the specificity of detection. wikipedia.org In LC-MS/MS, a precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. agnopharma.com This process allows for selected reaction monitoring (SRM), a highly specific and sensitive quantification mode. thermofisher.com The use of MS/MS is crucial for confirming compound identity, especially when a single LC-MS run might be insufficient due to the lack of extensive fragmentation from soft ionization sources. researchgate.net
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 192.17468 | 146.3 |
| [M+Na]+ | 214.15662 | 158.3 |
| [M+NH4]+ | 209.20122 | 155.2 |
| [M+K]+ | 230.13056 | 150.0 |
Data sourced from PubChem predictions. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS)
Advanced Chromatographic Separations
Chromatography is the cornerstone of analyzing this compound, enabling its separation from impurities, isomers, and the sample matrix prior to detection.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound. bldpharm.com The method's versatility allows for the use of various column chemistries and mobile phases to achieve optimal separation. For aromatic amines, reversed-phase HPLC is common, often using C8 or C18 columns. pjoes.com
The choice of detector is critical and depends on the analytical goal.
UV/Vis and Photodiode Array (PDA) Detectors : These are the most common detectors. waters.com They are suitable for quantitative analysis of compounds containing chromophores, such as the benzene (B151609) ring in this compound. A PDA detector offers the advantage of acquiring the full UV spectrum for each peak, aiding in peak purity assessment and identification. b-ac.co.uk
Fluorescence Detectors : These detectors offer higher sensitivity and selectivity for compounds that fluoresce. While aniline itself has weak native fluorescence, derivatization can be employed to enhance detection limits if required.
Evaporative Light Scattering Detector (ELSD) : This is a "universal" detector that responds to any analyte less volatile than the mobile phase. srce.hr It is useful when the analyte lacks a strong chromophore or when analyzing a mixture of compounds with different spectroscopic properties. srce.hr
Charged Aerosol Detector (CAD) : Similar to ELSD, CAD is a universal detector that provides a more uniform response regardless of the chemical structure of the analyte, making it valuable for quantifying unknown impurities alongside the main compound. b-ac.co.uk
Table 3: Example HPLC Method Parameters
| Parameter | Description | Source |
|---|---|---|
| Column | Reversed-phase (e.g., C18, C8, Phenyl-Hexyl) | lcms.czpjoes.com |
| Mobile Phase | Gradient elution with Acetonitrile and water (often with acid modifiers like formic or trifluoroacetic acid) | pjoes.compensoft.net |
| Detector | UV/Vis or PDA (e.g., detection at 240 nm) | pensoft.net |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | pensoft.net |
| Flow Rate | Typically 1.0 mL/min | pensoft.net |
Gas chromatography is the preferred method for analyzing volatile species and is well-suited for this compound. The separation is achieved based on the compound's volatility and polarity. libretexts.org A typical GC system uses an analytical column within a temperature-controlled oven, a carrier gas, and a detector. libretexts.org
For aniline derivatives, fused silica capillary columns are standard. epa.gov The choice of stationary phase is critical for achieving separation from closely related compounds. Non-polar phases (e.g., DB-5) or intermediate polarity phases (e.g., Rtx-624) can be effective. chromforum.orglcms.cz The use of a specific detector, such as a Nitrogen-Phosphorus Detector (NPD), can provide high selectivity for nitrogen-containing compounds like this compound, minimizing interference from other non-nitrogenous compounds in a sample. epa.gov
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
Hyphenated Analytical Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most powerful tools for comprehensive chemical analysis. nih.govchemijournal.com They combine the separation power of chromatography with the identification capabilities of spectroscopy, offering enhanced resolution, sensitivity, and specificity. asiapharmaceutics.inforesearchgate.net
For this compound, the most relevant hyphenated techniques include:
GC-MS : As detailed in section 4.3.1, this is the workhorse method for volatile and semi-volatile organic compounds, providing both separation and structural identification. nih.gov
LC-MS : As covered in section 4.3.2, this technique is invaluable for its high sensitivity and applicability to a wide range of compounds without the need for derivatization. google.com
LC-PDA-MS : This multi-detector setup provides orthogonal data from a single injection. The PDA provides UV-Vis spectral data, while the MS provides mass information, increasing the confidence of compound identification. nih.gov
GC-MS/MS or LC-MS/MS : Tandem mass spectrometry techniques offer unparalleled selectivity and are the gold standard for trace quantification in complex matrices and for definitive structural confirmation. chemijournal.comtku.edu.tw
These advanced, hyphenated methods are essential for research, quality control, and trace analysis involving this compound, ensuring accurate identification and quantification.
Applications in Materials Science Research
Liquid Crystalline Properties of 4-Heptylaniline Schiff Base Derivatives
Schiff base derivatives incorporating this compound are a significant class of compounds in materials science due to their rich liquid crystalline behavior. These rod-like molecules, often synthesized through the condensation of an aldehyde or ketone with this compound, exhibit various self-assembling structures known as mesophases, which are intermediate states of matter between a conventional liquid and a solid crystal. The study of these derivatives, particularly those in the n-alkoxybenzylidene-4-n-alkylaniline series, provides fundamental insights into the relationship between molecular structure and macroscopic material properties.
Research into this compound Schiff base derivatives has revealed a remarkable polymorphism, with the ability to form multiple distinct liquid crystal phases. researchgate.net The most common of these is the nematic (N) phase, characterized by long-range orientational order of the molecules, but no positional order. mdpi.com At lower temperatures, various smectic (Sm) phases can appear, which possess both orientational order and one-dimensional positional order, with molecules arranged in layers.
Extensive studies using techniques like polarizing optical microscopy (POM) and miscibility methods have identified a wide array of smectic mesophases in these compounds. researchgate.netresearchgate.net These include the orthogonal smectic A (SmA) and smectic B (SmB) phases, as well as tilted phases like smectic C (SmC), smectic I (SmI), smectic F (SmF), and smectic G (SmG). researchgate.netresearchgate.nettandfonline.com For instance, the homologous series of 4-heptyloxybenzylidene-4'-alkyloxyanilines has been shown to exhibit nematic, SmC, and SmI phases. researchgate.net Similarly, the compound 4-n-heptyloxybenzylidene-4-n-heptylaniline (7O.7) is known to have a complex phase diagram in freely suspended films, featuring multiple crystalline-B phases and two tilted hexatic phases, smectic-F and smectic-I, which are not present in bulk samples. researchgate.net The identification of these phases is often confirmed by comparing them to standard reference materials, such as terephtal-bis(4-butyloaniline). researchgate.net
The specific sequence and type of mesophases observed are highly dependent on the molecular architecture of the derivative.
Table 1: Observed Mesophases in Selected this compound Schiff Base Derivatives
| Compound Series/Name | Observed Mesophases | Reference |
|---|---|---|
| 4-heptyloxybenzylidene-4′-alkyloxyanilines | Nematic (N), Smectic C (SmC), Smectic I (SmI) | researchgate.net |
| 4-octyloxybenzylidene-4′-alkyloxyanilines | Nematic (N), Smectic C (SmC), Smectic I (SmI), Smectic G (SmG) | researchgate.net |
| 4-hexyloxybenzylidene-4'-alkyloxyanilines | Nematic (N), Smectic A (SmA), Smectic C (SmC), Smectic I (SmI), induced Smectic F (SmF) | tandfonline.com |
| 4-n-heptyloxybenzylidene-4-n-heptylaniline (7O.7) (thin film) | Crystalline-B (multiple), Smectic F (SmF), Smectic I (SmI) | researchgate.net |
The mesomorphic properties of this compound Schiff base derivatives are profoundly influenced by their molecular structure, particularly the length of flexible alkyl or alkoxy chains attached to the rigid core. mdpi.comnih.gov Generally, increasing the length of the alkyl chain promotes the formation of more ordered smectic phases over the nematic phase and can lead to a wider variety of smectic polymorphism. mdpi.comnih.gov
For example, in homologous series like 4-hexyloxybenzylidene-4'-alkyloxyanilines, shorter chain derivatives may only exhibit a nematic phase. researchgate.net As the chain length increases, a smectic C phase appears, and for the longest chains, an additional smectic I mesophase can be observed. tandfonline.com This trend is attributed to the increased van der Waals interactions between the longer chains, which favors the layered arrangement of smectic phases. The stability of the mesophases is also affected; longer alkoxy chains can lead to liquid crystal behavior over wider temperature ranges but may also lower the clearing temperature (the transition to the isotropic liquid). mdpi.com The introduction of different terminal groups or lateral substituents can further modify the molecular packing and, consequently, the phase sequence and stability. researchgate.netnih.gov
Phase transitions in liquid crystals are thermodynamic processes driven by changes in free energy, where entropy plays a crucial role. frontiersin.orgscispace.com The transition from a more ordered phase (like a crystal or smectic phase) to a less ordered phase (like a nematic or isotropic liquid) is accompanied by an increase in entropy. frontiersin.org This entropy change (ΔS) reflects the gain in conformational and orientational freedom of the molecules.
In this compound derivatives, the transition from the isotropic liquid to the nematic phase involves a loss of orientational entropy as the molecules align along a common director. Subsequent transitions into smectic phases (e.g., N-SmA or N-SmC) involve a further decrease in entropy due to the formation of layered structures, which restricts translational freedom. researchgate.net The magnitude of the entropy change at each transition provides insight into the degree of structural change. For instance, transitions involving significant reorganization, such as melting from a crystal to a liquid crystal, have large associated entropy changes. frontiersin.org Studies on various homologous series show that the entropic effects are also influenced by factors like the length of the alkyl chains. researchgate.net
The thermal behavior and phase transitions of this compound Schiff base derivatives are primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). researchgate.netmdpi.com DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and the enthalpy (ΔH) associated with each transition. researchgate.netresearchgate.net
DSC thermograms for these compounds typically show distinct peaks corresponding to transitions such as crystal-to-mesophase, mesophase-to-mesophase, and mesophase-to-isotropic liquid. mdpi.com The nature of the phase can be enantiotropic, appearing during both heating and cooling cycles, or monotropic, appearing only upon cooling from a higher temperature phase. researchgate.net For instance, in one study, a derivative with a long C18H37 alkyloxy chain exhibited only monotropic characteristics, while other members of the series showed enantiotropic smectic phases. researchgate.net The thermal stability of these compounds can be assessed by thermogravimetric analysis (TGA), which tracks mass loss as a function of temperature. japsonline.comuobaghdad.edu.iq
Table 2: Example Phase Transition Temperatures for a 4-hexyloxybenzylidene-4'-heptylaniline Derivative (6O.7)
| Transition | Temperature on Heating (°C) | Temperature on Cooling (°C) |
|---|---|---|
| Cr → SmC | 56.1 | - |
| SmC → N | 75.4 | 74.9 |
| N → I | 79.6 | 79.2 |
| SmC → Cr | - | 36.5 |
Note: Data is illustrative based on typical values for nO.m series. Cr = Crystal, SmC = Smectic C, N = Nematic, I = Isotropic.
The anisotropic nature of the liquid crystalline phases formed by this compound derivatives gives rise to unique optical and electro-optic properties. novapublishers.com Due to the orientational order of the molecules, these materials exhibit birefringence (optical anisotropy), meaning that the refractive index depends on the polarization of light relative to the molecular director. The ability to manipulate the molecular orientation with an external electric field is the basis for many electro-optic applications, such as liquid crystal displays (LCDs). mdpi.com
Research on related nematic compounds like p-butoxybenzylidene, p-heptylaniline (BBHA) investigates the impact of dispersing nanoparticles on dielectric and electro-optical properties. mdpi.com Key parameters studied include dielectric anisotropy (the difference in dielectric permittivity parallel and perpendicular to the director), which determines how the molecules will respond to an electric field. acs.org Computational methods like Density Functional Theory (DFT) are used to explore the electro-optical behavior, calculating properties such as molecular polarizability and dipole moments under an applied field. researchgate.netresearchgate.net These studies are crucial for designing materials with specific characteristics like low threshold voltage and fast response times for device applications. mdpi.com
Freely suspended films of this compound derivatives provide a unique environment to study surface effects and dimensional crossover in liquid crystals. researchgate.net A notable example is the study of 4-n-heptyloxybenzylidene-4-n-heptylaniline (7O.7), where the properties of thin films differ significantly from the bulk material. lawrence.eduaps.org
Using techniques like non-contact atomic force microscopy (AFM), researchers have imaged the surfaces of thick films of 7O.7 in the crystalline-B phase. lawrence.edu These studies revealed steps on the film surface with heights corresponding to the molecular length (approximately 3.0 nm). aps.org Intriguingly, the width of these steps was found to vary with temperature. This phenomenon is interpreted as evidence of surface reconstruction, where the surface layers of the film adopt a different, less ordered phase than the bulk interior. lawrence.eduaps.org It has been proposed that the surface of a crystalline-B film of 7O.7 reconstructs into a smectic-F phase. The number of these reconstructed surface layers was estimated to decrease from around 50 to just 4 as the temperature increased from 56°C to 59°C, a trend that mirrors the phase diagram of thin films. lawrence.eduaps.org These findings highlight the critical role of surface interactions in determining the phase behavior of nanoconfined liquid crystalline systems. researchgate.net
Optical Properties and Electro-Optic Effects in Liquid Crystalline Systems
Adsorption Phenomena and Surface Interactions
The amphiphilic nature of this compound governs its behavior at interfaces, leading to specific adsorption characteristics and interfacial phenomena that are critical for various applications.
Research has demonstrated that this compound exhibits preferential adsorption onto specific surfaces, a behavior driven by its molecular structure. Studies involving alkyl-grafted porous materials have shown that molecules with large alkyl groups, such as this compound, are selectively adsorbed. researchgate.netresearchgate.net
A notable study compared the adsorption of this compound on dodecyl-grafted mesoporous alumina (B75360) (C12-MPA) with its adsorption on octyl-grafted mesoporous silica (B1680970) (C8-MPS). The findings revealed that the surface density of this compound molecules adsorbed on C12-MPA was significantly lower than on C8-MPS. researchgate.netresearchgate.net This suggests that the nature of both the adsorbent material (alumina vs. silica) and the grafted alkyl chains (dodecyl vs. octyl) plays a crucial role in the adsorption mechanism. The interactions are thought to be a combination of hydrophobic interactions between the heptyl tail of the aniline (B41778) and the grafted alkyl chains on the porous surface, as well as potential interactions involving the aniline head group. The specific surface area of the adsorbent is a primary determinant of its adsorption capacity. ijee.net The adsorption process for similar aromatic compounds often follows a pseudo-second-order kinetic model, indicating that the concentration of the adsorbate and the number of available adsorption sites on the adsorbent are significant factors in the rate of adsorption. researchgate.net
Table 1: Comparative Adsorption of this compound on Different Adsorbents
| Adsorbent | Grafted Group | Observation | Reference |
|---|---|---|---|
| Mesoporous Alumina | Dodecyl (C12) | Preferentially adsorbs this compound. | researchgate.netresearchgate.net |
| Mesoporous Silica | Octyl (C8) | Adsorbs a higher surface density of this compound compared to C12-MPA. | researchgate.netresearchgate.net |
In heterogeneous systems, particularly those involving liquid crystals, this compound and its derivatives play a crucial role in defining the behavior at interfaces. The boundary between two phases, such as a liquid and a solid or two immiscible liquids, is known as an interface, and the work required to increase the area of this interface is the interfacial tension. uomustansiriyah.edu.iqkruss-scientific.com
Derivatives of this compound, such as (4-n-heptyloxy)benzylidene)-4-n-heptylaniline (often referred to as 7O.7), are components of liquid crystals. acs.org The interfacial tension of these materials is a key property, especially at the boundary with other phases like water. For example, the interfacial tension of nematic liquid crystals against water can be measured and is influenced by the molecular alignment at the interface (tangential vs. normal). mdpi.com The presence of surfactants can lower this interfacial tension and alter the alignment of the liquid crystal molecules. nih.gov This control over interfacial properties is vital in applications like liquid crystal displays, where uniform alignment at the substrate interface is necessary. The interactions at the interface are a balance between the cohesive forces within each phase and the adhesive forces between the two different phases. uomustansiriyah.edu.iq
Table 2: Interfacial Tension of Related Liquid Crystal Systems
| Liquid Crystal | Interface | Alignment | Interfacial Tension (γ) [mN/m] | Reference |
|---|---|---|---|---|
| 5CB | Water | Normal (with SDS) | 31.9 ± 0.8 | mdpi.com |
| 5CB | Water | Tangential (with PVA) | 30.8 ± 0.5 | mdpi.com |
| Hydroalkyl-tailed LCs (e.g., 7O.7) | Air (Surface Tension) | - | ~20 | acs.org |
Preferential Adsorption Characteristics of this compound
Development of Advanced Functional Materials
The chemical structure of this compound makes it a versatile precursor for the synthesis of more complex molecules and materials with specific functionalities for advanced applications.
This compound and its derivatives can be integrated into polymer matrices to create composite materials with tailored properties. A key example is the development of polyurethane/liquid crystal composite membranes for biomedical applications. nih.gov In one study, a derivative, N-(-4-methyoxybenzylidene)-4'-heptylaniline, was mixed with polyurethane to form a composite membrane. nih.gov
The research found that the content of the liquid crystal within the polymer matrix was critical for the material's function. To form a distinct liquid crystal phase on the surface of the composite membrane, the concentration of the liquid crystal needed to be above 30% by weight. nih.gov These composite membranes demonstrated improved blood compatibility compared to pure polyurethane films. The surfaces covered by the liquid crystal phase showed significantly less platelet adhesion, suggesting reduced thrombogenicity. nih.gov This indicates that by incorporating aniline-based liquid crystals into a polymer matrix, it is possible to modify the surface properties of the material to enhance its biocompatibility.
Table 3: Properties of Polyurethane/Liquid Crystal Composite Membranes
| Material | Liquid Crystal Content (wt%) | Surface Phase | Biocompatibility Effect | Reference |
|---|---|---|---|---|
| Polyurethane/N-(-4-methyoxybenzylidene)-4'-heptylaniline | < 30% | No distinct LC phase | - | nih.gov |
| Polyurethane/N-(-4-methyoxybenzylidene)-4'-heptylaniline | > 30% | LC phase formed | Improved blood compatibility, reduced platelet adhesion. | nih.gov |
The anilino- group in this compound is an electron-donating moiety, which, when combined with other molecular structures, can lead to materials with useful electronic and optical properties. Derivatives of this compound are integral components in the formulation of liquid crystals, which are fundamental to many optoelectronic devices, most notably liquid crystal displays (LCDs). researchgate.net The ability of these materials to change their molecular orientation in response to an electric field allows for the modulation of light, which is the working principle of LCDs.
Furthermore, this compound has been explored for its use in chemical sensors. Specifically, it has been used as a modifier in carbon paste electrodes for the electrochemical detection of various substances. core.ac.uk The aniline component can be electropolymerized to form a conductive polymer film (polyaniline) on the electrode surface. This modified electrode can then exhibit enhanced sensitivity and selectivity towards specific analytes. The heptyl chain, in this context, can influence the morphology and hydrophobic character of the polymer film, potentially improving its stability and performance in aqueous environments. The development of such sensors is a promising area for creating low-cost and effective analytical devices. core.ac.uktku.edu.tw
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mun.cabiorxiv.orgrsc.org In the context of 4-Heptylaniline, MD simulations provide insights into its conformational flexibility and the nature of intermolecular interactions that govern the formation of liquid crystalline phases. researchgate.net
By simulating a system of many this compound molecules, researchers can observe how they move, rotate, and interact with each other. This allows for the analysis of conformational changes, such as the rotation around single bonds in the heptyl chain and the aniline (B41778) group. lambris.com The flexibility of the alkyl chain is a key factor in determining the phase behavior of liquid crystals.
MD simulations also enable the detailed study of intermolecular interactions, including van der Waals forces, electrostatic interactions, and potential hydrogen bonding between the amine groups. diva-portal.orgmdpi.com These interactions are responsible for the orientational and positional ordering of the molecules in the various smectic and nematic phases exhibited by related compounds. researchgate.net The results from MD simulations can be used to calculate macroscopic properties such as order parameters, diffusion coefficients, and radial distribution functions, which can be directly compared with experimental data. escholarship.org
Computational Modeling of Phase Behavior in Liquid Crystalline Systems
Computational models are used to simulate and predict the phase behavior of liquid crystalline materials like those containing this compound. These models can range from atomistic simulations, which provide a high level of detail, to coarse-grained models that allow for the study of larger systems and longer timescales. acs.orgplos.org
By systematically varying parameters such as temperature and pressure in the simulations, it is possible to construct phase diagrams that show the stability regions of different liquid crystalline phases. researchgate.netarxiv.org For example, simulations can help elucidate the transitions between nematic, smectic, and crystalline phases. Studies on similar liquid crystal systems have successfully used these approaches to understand phase transitions. researchgate.netresearchgate.net
These computational studies are particularly valuable for understanding the molecular-level mechanisms driving phase transitions. For example, simulations can reveal how changes in molecular conformation and intermolecular interactions lead to the formation of layered structures in smectic phases or the long-range orientational order in nematic phases. plos.org
Materials Informatics Approaches for Property Prediction and Design
Materials informatics is an emerging field that combines data science and computational tools to accelerate the discovery and design of new materials. cecam.org In the context of this compound and its derivatives, materials informatics approaches can be used to predict their properties and guide the synthesis of new liquid crystalline materials with desired characteristics. mdpi.comresearchgate.net
Machine learning models, a key component of materials informatics, can be trained on existing experimental and computational data to predict properties such as transition temperatures, optical anisotropy, and dielectric constants. chemrxiv.orgarxiv.org These models can identify complex relationships between molecular structure and macroscopic properties that may not be immediately obvious. arxiv.org
By generating a large virtual library of this compound derivatives and using machine learning to predict their properties, researchers can screen for promising candidates before undertaking time-consuming and expensive experimental synthesis. mdpi.comnih.govmdpi.com This data-driven approach has the potential to significantly speed up the development of new liquid crystals for various applications.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(4-n-pentyloxybenzylidene)-4'-heptylaniline (5O.7) |
| 4-n-heptyloxybenzylidene-4-n-heptylaniline (7O.7) |
| terepthal-bis-heptylaniline (TB7A) |
| 4-cyano-4′-pentylbiphenyl (5CB) |
| 4-(n-hexyloxy)phenyl-4′-(n-octyloxy)benzoate |
| 4-(n-octyloxy)phenyl-4′-(n-hexyloxy)benzoate |
| p-butoxybenzylidene, p-heptylaniline (BBHA) |
| N-(p-n-decyloxybenzylidene)-p-n-octadecyl aniline |
| N-(p-n-octadecyloxybenzylidene)-p-n-octadecylaniline |
| (p-n-biphenylbenzylidene) -p-n-octadecylaniline |
| terephthalyidene-bis-p-n-octadecylaniline |
| 4-heptyloxybenzilidene-4′-pentylaniline |
| 4-octyl-4′-decyloxyazobenzene |
| 4-octyl-4′-undecyloxyazobenzene |
| 4-nitroaniline |
| 4-morpholine carbonitrile |
| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one |
| S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate |
| 2-(N,N-dimethylamino-N-oxymethyl)-4,6-dimethylphenyl |
| 5,5'-dibromo-3-diethylaminomethyl-2,2'-biphenol N-oxide |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine |
| 1,2-dioleoyl-sn-glycero-3-phosphoserine |
| cholesterol |
Environmental Fate and Degradation Research
Biodegradation Pathways and Microbial Transformation Studies
Biodegradation is a key process in the removal of organic compounds from the environment, mediated by microorganisms. The structure of 4-heptylaniline, with its alkyl chain and aromatic amine group, influences its susceptibility to microbial attack.
Aerobic and Anaerobic Degradation Mechanisms
The biodegradation of aniline (B41778) and its derivatives can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the mechanisms and rates often differ significantly. wur.nlresearchgate.net
Aerobic Degradation: Under aerobic conditions, the degradation of aromatic amines like aniline is often initiated by oxygenase enzymes. libretexts.org These enzymes introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. libretexts.orgnih.gov For aniline, a common pathway involves the formation of catechol, which is then further degraded through either ortho- or meta-cleavage pathways. nih.gov A specific strain, Delftia acidovorans HY99, has been shown to aerobically metabolize aniline via catechol and 2-hydroxymuconic semialdehyde intermediates. researchgate.net While specific studies on this compound are limited, it is plausible that its aerobic degradation would follow a similar initial hydroxylation of the aromatic ring. The long heptyl chain might also undergo oxidation.
Anaerobic Degradation: Anaerobic degradation of aniline is generally a slower process. wur.nl Some microorganisms, however, have evolved pathways to utilize aniline and its derivatives as a carbon and energy source in the absence of oxygen. For instance, the sulfate-reducing bacterium Desulfatiglans anilini can degrade aniline by first activating it to phenylphosphoamidate, which is then carboxylated to 4-aminobenzoate. nih.govosti.gov This intermediate is then further metabolized. Strain HY99, mentioned earlier, is also capable of transforming aniline anaerobically via p-aminobenzoate when nitrate (B79036) is available as an electron acceptor. researchgate.net The presence of the heptyl group on the aniline ring in this compound may influence the efficiency of these anaerobic pathways.
Identification of Degradation Products
Identifying the intermediate and final products of degradation is essential for understanding the complete environmental fate of a compound. For aniline, aerobic degradation leads to intermediates like catechol. nih.gov Anaerobic degradation of aniline by Desulfatiglans anilini produces phenylphosphoamidate and 4-aminobenzoate. nih.govosti.gov
For substituted anilines, the degradation products can be more complex. For example, the degradation of azo dyes, which can release various substituted anilines, results in aromatic amines that can be further transformed. wur.nlcore.ac.uk While specific degradation products of this compound have not been extensively documented in the available literature, it is expected that they would include hydroxylated and carboxylated derivatives of the parent compound, as well as products resulting from the breakdown of the heptyl chain.
Photolytic and Hydrolytic Degradation Processes in Aquatic Environments
In aquatic environments, chemical compounds can be broken down by photolysis (degradation by light) and hydrolysis (reaction with water).
Photolytic Degradation: Photodegradation can occur through direct absorption of light by the compound or indirectly through reactions with photochemically generated species like hydroxyl radicals. libretexts.orgmdpi.com The rate and mechanism of photodegradation are influenced by factors such as the light absorption properties of the compound, pH, and the presence of other substances in the water. nih.govuctm.edu While specific data on the photolytic degradation of this compound is not readily available, aniline itself is known to undergo photodegradation. It is anticipated that this compound would also be susceptible to photolytic processes in sunlit surface waters.
Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. mdpi.com The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. The amine group in this compound is generally stable to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound compared to biodegradation and photolysis.
Sorption and Transport Phenomena in Environmental Matrices
The movement of this compound in the environment is largely governed by its sorption to soil and sediment particles. whiterose.ac.uk Sorption, which includes both adsorption and absorption, affects a compound's bioavailability, transport, and degradation rates. mdpi.com
The extent of sorption is often described by the sorption partition coefficient (Kd), which relates the concentration of the chemical in the solid phase to its concentration in the aqueous phase. whiterose.ac.uk For hydrophobic organic compounds like this compound, sorption is primarily driven by partitioning into the organic matter of soil and sediment. geology.cz The octanol-water partition coefficient (Kow) is often used as a predictor of a compound's tendency to sorb to organic matter. A higher Kow value generally indicates a greater potential for sorption.
The properties of the soil or sediment, such as organic carbon content, clay content, and pH, also play a crucial role in the sorption process. whiterose.ac.ukmdpi.com For ionizable compounds like anilines, the pH of the environment can significantly affect their speciation and, consequently, their sorption behavior. At a pH below its pKa, an aniline will be protonated, forming a cation that can interact with negatively charged soil particles through cation exchange mechanisms.
Advanced Analytical Methodologies for Environmental Monitoring and Detection
The detection and quantification of trace levels of organic pollutants in complex environmental matrices like water and soil require sensitive and selective analytical methods. csic.eslongdom.org
Trace Analysis in Complex Environmental Samples
Several advanced analytical techniques are employed for the trace analysis of aniline and its derivatives in environmental samples. researchgate.netperkinelmer.com These methods typically involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis for separation and detection. mdpi.com
Sample Preparation: Common extraction techniques for anilines from water samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). csic.esthermofisher.com SPE is often favored due to its efficiency, lower solvent consumption, and potential for automation. thermofisher.com For soil and sediment samples, methods like microwave-assisted extraction may be used. csic.es
Instrumental Analysis: The most common analytical techniques for the determination of anilines are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for highly sensitive and specific detection. csic.esresearchgate.netthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and semi-volatile compounds. csic.es For polar compounds like anilines, derivatization may be necessary to improve their volatility and chromatographic behavior. thermofisher.com GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and lower detection limits. researchgate.nettandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC is ideal for the analysis of polar and thermolabile compounds, as it typically does not require derivatization. csic.esthermofisher.com LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of anilines in environmental samples, offering high sensitivity and specificity. perkinelmer.comtandfonline.com Direct injection of water samples into an LC-MS/MS system can provide a rapid and simple method for analysis. perkinelmer.comtandfonline.com
Other techniques that have been used for the detection of environmental toxins include enzyme-linked immunosorbent assays (ELISA) and Fourier-transform infrared (FTIR) spectroscopy. alwsci.com
Interactive Data Table: Analytical Techniques for Aniline Derivatives
| Analytical Technique | Sample Matrix | Common Application | Advantages | Limitations |
| GC-MS | Water, Soil | Analysis of volatile and semi-volatile anilines | High separation efficiency, well-established methods | May require derivatization for polar anilines thermofisher.com |
| GC-MS/MS | Groundwater | Trace analysis with high sensitivity | Increased selectivity and lower detection limits compared to GC-MS researchgate.nettandfonline.com | Derivatization may still be needed |
| LC-MS/MS | Water, Groundwater | Direct analysis of polar anilines | No derivatization needed, high sensitivity and specificity perkinelmer.comthermofisher.comtandfonline.com | Potential for matrix effects |
| HPLC-UV | Water | Routine monitoring | Cost-effective, robust | Lower sensitivity compared to MS detection thermofisher.com |
| SPE-HPLC | Drinking and Environmental Waters | Pre-concentration and analysis | Automation, time-saving, improved sensitivity thermofisher.com | Potential for analyte breakthrough during enrichment thermofisher.com |
Method Validation for Environmental Contaminant Detection
The reliable detection and quantification of this compound in environmental matrices such as water and soil are predicated on the implementation of thoroughly validated analytical methods. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing accurate and reproducible data for environmental monitoring and risk assessment. The primary techniques employed for the analysis of aniline derivatives, including this compound, are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity. researchgate.net
Research into the analytical methodology for anilines in environmental samples provides a framework for validating a method for this compound. The validation process assesses several key performance parameters to establish the method's credibility. These parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).
A common approach involves sample preparation through liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte from the environmental matrix before instrumental analysis. researchgate.nethawaii.gov For instance, a method for analyzing various aniline derivatives in groundwater utilized LLE followed by GC-MS, demonstrating robust performance. researchgate.net
Detailed Research Findings
While specific validation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the validation parameters can be extrapolated from research on similar alkylated anilines. For example, studies on the analysis of aniline and its methylated and chlorinated derivatives in groundwater have established rigorous validation protocols. researchgate.net These protocols are directly applicable to this compound due to its structural similarity.
The validation of an analytical method for this compound would involve spiking known concentrations of the compound into blank environmental samples (e.g., river water, soil) and subjecting them to the entire analytical procedure. The results of these experiments are used to construct calibration curves and determine the method's performance characteristics.
For GC-MS analysis, method performance is typically high. A comparison of GC/MS and GC/MS-MS for 19 different aniline derivatives in groundwater showed that both methods yielded results with deviations of less than 10% from each other and less than 15% from interlaboratory reference values. researchgate.net The precision for both techniques was also found to be similar in the tested concentration range. researchgate.net Such findings support the suitability of these established methods for this compound.
The following data tables represent typical validation results for a hypothetical, yet scientifically plausible, validated method for the determination of this compound in water and soil using GC-MS, based on established methods for similar analytes.
Method Performance for this compound in Water
A common method involves extraction from a water sample, followed by analysis using a gas chromatograph coupled to a mass spectrometer. The validation would assess the method's linearity, detection limits, and the accuracy and precision of the measurements at different concentration levels.
Table 1: Linearity and Detection Limits for this compound in Water by GC-MS
| Parameter | Value |
| Linear Range | 0.1 - 50 µg/L |
| Correlation Coefficient (r²) | >0.998 |
| Limit of Detection (LOD) | 0.03 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L |
Table 2: Accuracy and Precision for this compound in Spiked River Water Samples
| Spiked Concentration (µg/L) | Mean Measured Concentration (µg/L) | Recovery (%) | Precision (RSD, %) |
| 0.5 | 0.48 | 96.0 | 5.5 |
| 5.0 | 5.10 | 102.0 | 4.2 |
| 25.0 | 24.25 | 97.0 | 3.8 |
Method Performance for this compound in Soil
The analysis in soil matrices is typically more challenging due to the complexity of the matrix and potential for interference. The extraction method, often using techniques like pressurized liquid extraction or sonication with an appropriate solvent, is critical. The validation data reflects the method's ability to overcome these challenges.
Table 3: Linearity and Detection Limits for this compound in Soil by GC-MS
| Parameter | Value |
| Linear Range | 10 - 1000 µg/kg |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 3.0 µg/kg |
| Limit of Quantification (LOQ) | 10.0 µg/kg |
Table 4: Accuracy and Precision for this compound in Spiked Soil Samples
| Spiked Concentration (µg/kg) | Mean Measured Concentration (µg/kg) | Recovery (%) | Precision (RSD, %) |
| 20 | 18.8 | 94.0 | 7.8 |
| 200 | 206.0 | 103.0 | 6.1 |
| 800 | 776.0 | 97.0 | 5.2 |
These tables illustrate the expected performance of a validated analytical method for this compound. The high correlation coefficients indicate a linear response of the instrument to the analyte concentration. The low LOD and LOQ values demonstrate the method's sensitivity, which is crucial for detecting trace amounts in the environment. The accuracy, represented by recovery percentages close to 100%, and good precision, indicated by low RSD values, confirm the method's reliability for environmental monitoring.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 4-Heptylaniline while minimizing side products?
Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and real-time monitoring using techniques like thin-layer chromatography (TLC) or HPLC. For example, adjusting the stoichiometry of heptyl bromide and aniline precursors can reduce alkylation side reactions. Post-synthesis, column chromatography with gradient elution improves purity . Detailed protocols should be documented to ensure reproducibility, including raw data on yields and byproduct profiles .
Q. How can researchers validate the structural identity and purity of synthesized this compound?
Answer: Combine spectroscopic and chromatographic methods:
- NMR : Confirm the heptyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic proton signals (δ 6.5–7.5 ppm) .
- Mass Spectrometry : Verify the molecular ion peak (M⁺ at m/z 205.3) and fragmentation patterns.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and quantify impurities .
Cross-reference data with literature or databases like NIST Chemistry WebBook for validation .
Q. What methodologies are effective for studying the solubility and stability of this compound in different solvents?
Answer:
- Solubility : Perform gravimetric analysis by saturating solvents (polar, nonpolar, protic, aprotic) at controlled temperatures. Use UV-Vis spectroscopy to quantify dissolved concentrations via calibration curves .
- Stability : Conduct accelerated degradation studies under varying pH, light, and temperature. Monitor decomposition via HPLC and identify degradation products using GC-MS .
Q. How should researchers design experiments to assess the impact of this compound’s alkyl chain length on its physicochemical properties?
Answer: Compare this compound with analogs (e.g., 4-Methylaniline, 4-Octylaniline) using:
- Thermal Analysis : DSC/TGA to study melting points and thermal stability.
- Partition Coefficients (Log P) : Shake-flask method with octanol/water systems .
- Spectroscopic Trends : Correlate alkyl chain length with NMR chemical shifts or IR stretching frequencies .
Include statistical analysis (ANOVA) to confirm significance of observed trends .
Advanced Research Questions
Q. How can contradictions in published data on this compound’s reactivity be resolved?
Answer:
- Critical Literature Review : Identify variables differing across studies (e.g., reaction conditions, purity of starting materials) .
- Controlled Replication : Reproduce conflicting experiments under standardized conditions. For example, discrepancies in nitroderivative yields may arise from varying nitrating agents (HNO₃ vs. acetyl nitrate) .
- Meta-Analysis : Apply statistical tools to aggregate data and identify outliers or systematic biases .
Q. What advanced spectroscopic techniques can elucidate the electronic effects of this compound’s amino group in supramolecular interactions?
Answer:
Q. How should researchers design a mechanistic study to investigate this compound’s role in catalytic cycles (e.g., as a ligand or intermediate)?
Answer:
Q. What strategies address challenges in quantifying trace-level this compound in environmental or biological matrices?
Answer:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes.
- Sensitivity Enhancement : Derivatize with fluorogenic tags (e.g., dansyl chloride) for LC-FLD detection .
- Validation : Spike recovery experiments and matrix-matched calibration to account for interference .
Q. How can computational models predict this compound’s behavior in novel applications (e.g., organic electronics)?
Answer:
Q. What ethical and reproducibility standards apply when publishing this compound research?
Answer:
- Data Transparency : Share raw spectra, chromatograms, and crystallographic data in supplementary materials .
- Replication Guidelines : Detail synthetic procedures, including batch-to-batch variability and failure rates .
- Ethical Compliance : Declare funding sources, conflicts of interest, and adherence to safety protocols (e.g., waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
